Arosurf
Description
Properties
IUPAC Name |
2-[2-(16-methylheptadecoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O3/c1-22(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-18-24-20-21-25-19-17-23/h22-23H,3-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITBHNVGLSVXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52292-17-8 | |
| Record name | Isosteareth-10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052292178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-isooctadecyl-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-(16-methylheptadecoxy)ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Molecular Engineering of Arosurf Analogues
Diverse Synthetic Routes for Arosurf Production and Structural Diversification
The production of this compound and its analogues, which are primarily cationic surfactants like quaternary ammonium (B1175870) compounds, involves a variety of synthetic strategies. These range from well-established conventional methods to innovative green chemistry approaches.
Conventional Organic Synthesis Approaches for this compound Scaffolds
The traditional synthesis of cationic surfactants, including this compound-type compounds, often involves multi-step chemical reactions. A common method is the quaternization of tertiary amines with alkyl halides. For instance, new cationic quaternary ammonium surfactants have been synthesized through the alkylation of hexamethylenetetramine with alkyl bromides like nonyl bromide and tetradecyl bromide. mdpi.com Another approach involves the reaction of fatty acids or their esters with ammonia (B1221849) to produce fatty nitriles, which are then hydrogenated to form primary amines. These amines can subsequently be neutralized with acids like hydrochloric or acetic acid to create cationic surfactants. sanyo-chemical-solutions.com
Esterquats, a significant class of cationic surfactants, are typically synthesized in a two-step process. epa.govfartaklotus.com The first step is the formation of an esteramine by reacting a tertiary alkanolamine, such as triethanolamine (B1662121), with fatty acids (commonly C8-C18) or their derivatives like methyl esters or triglycerides. epa.govfartaklotus.com The subsequent step involves the quaternization of the esteramine with an alkylating agent, for example, dimethyl sulfate (B86663) or benzyl (B1604629) chloride, to yield the final esterquat product. epa.govfartaklotus.comnih.gov The synthesis of a series of di-chained esterquat surfactants from triethanolamine and stearic acid, followed by quaternization with various agents like diethyl sulphate and benzyl chloride, has been reported. epa.govresearchgate.net
Table 1: Conventional Synthesis of Cationic Surfactants
| Precursors | Reaction Type | Product |
|---|---|---|
| Tertiary Amines, Alkyl Halides | Quaternization | Quaternary Ammonium Halides |
| Fatty Acids, Ammonia, Hydrogen | Nitrile formation, Hydrogenation | Primary Amines |
| Primary/Secondary/Tertiary Amines, Acid | Neutralization | Alkylated Ammonium Salts sanyo-chemical-solutions.com |
| Tertiary Alkanolamine, Fatty Acids | Esterification | Esteramine |
| Esteramine, Alkylating Agent | Quaternization | Esterquat fartaklotus.comnih.gov |
Emerging Green Chemistry Principles in this compound Manufacturing
In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of cationic surfactants. premiumbeautynews.com These principles advocate for the use of renewable feedstocks, solvent-free reaction conditions, and the production of biodegradable and less toxic products. premiumbeautynews.comkao.com
A notable advancement is the development of 100% bio-based cationic surfactants. premiumbeautynews.comsurfactgreen.comlivescience.io For example, Brassicamidopropyl Dimethylamine is derived from rapeseed oil and is produced via a process that significantly reduces energy and water consumption. premiumbeautynews.com Another innovation is the creation of amino-acid-based cationic surfactants, which incorporate a cationic ammonium head group and a biodegradable ester linkage derived from a natural amino acid, and a lipophilic tail from vegetable fatty alcohols. premiumbeautynews.com The synthesis is often a one-pot, solvent-free process that yields water as the only byproduct. premiumbeautynews.com
The use of green reagents like dimethyl carbonate in a two-step synthesis of amide quaternary ammonium surfactants from fatty acids and N,N-dimethylethylenediamine represents another green approach. acs.org Furthermore, protocols are being developed for the synthesis of quaternary ammonium compounds in water under mild conditions, such as using blue LED light, which avoids the need for harsh acids, bases, metal catalysts, and volatile organic compounds. nih.gov
Rational Design Principles for Modifying this compound Molecular Architecture
The functionality of this compound and its derivatives is intrinsically linked to their molecular structure. By rationally designing their architecture, properties such as their ability to form emulsions and self-assemble can be precisely controlled.
Tailoring Hydrophilic-Lipophilic Balance (HLB) in this compound Derivatives
The Hydrophilic-Lipophilic Balance (HLB) is a crucial parameter that indicates whether a surfactant is more water-soluble (hydrophilic) or oil-soluble (lipophilic). textilelearner.net For non-ionic surfactants, the HLB value is often calculated using Griffin's method, where HLB = E/5 (E is the weight percentage of the hydrophilic portion) or HLB = 20(1-S/A) for esters (S is the saponification number and A is the acid number of the fatty acid). textilelearner.net
For ionic surfactants like the cationic this compound compounds, determining HLB is more complex. conicet.gov.ar The Davies method provides a way to calculate HLB by assigning group numbers to different structural elements of the surfactant molecule. conicet.gov.ar However, experimental evidence suggests that for cationic surfactants, the HLB theory may not be the sole determinant of their behavior, particularly in complex formulations. mdpi.com For instance, in some oil-in-water emulsions, the most stable systems were not formed by surfactant blends with the theoretically ideal HLB value. mdpi.com Instead, the formation of a structured network played a more significant role in stabilization. mdpi.com Despite these complexities, the HLB concept remains a useful, albeit sometimes approximate, guide for selecting surfactants for specific applications. researchgate.net
Impact of this compound Headgroup and Tail Chain Variations on Self-Assembly Potential
The self-assembly of surfactant molecules into structures like micelles, vesicles, and bilayers is a fundamental property governed by the interplay between the hydrophilic headgroup and the hydrophobic tail. researchgate.net The chemical structure of both parts of the surfactant molecule dictates the packing parameter (p = v/a₀l_c), which influences the curvature of the self-assembled structures. rsc.org
Headgroup: The size and charge of the cationic headgroup significantly influence self-assembly. Larger or multiple headgroups can increase the effective headgroup area (a₀), which can lead to the formation of smaller micelles. mdpi.com Electrostatic repulsions between cationic headgroups can be screened by the addition of salts, which can induce changes in the size and geometry of the aggregates. mdpi.com
Tail Chain: The length and branching of the hydrophobic tail also play a critical role. Increasing the length of the alkyl chain generally enhances the hydrophobic interactions, leading to a lower critical micelle concentration (CMC) – the concentration at which micelles start to form. scirp.orgresearchgate.net For example, studies on quaternary hexamethylenetetramine surfactants showed that the derivative with a C-14 alkyl chain had greater activity than the one with a C-9 chain. mdpi.com Similarly, for adamantane-containing cationic surfactants, a linear relationship was observed between the logarithm of the CMC and the hydrocarbon chain length. scilit.com The fluidity of the tail, which is related to its melting temperature, can also determine the temperature range over which microemulsions can form. rsc.org
Table 2: Influence of Molecular Structure on Surfactant Properties
| Structural Feature | Property Affected | General Trend |
|---|---|---|
| Alkyl Chain Length | Critical Micelle Concentration (CMC) | Longer chain leads to lower CMC scirp.orgresearchgate.net |
| Headgroup Size | Micelle Size | Larger headgroup can lead to smaller micelles mdpi.com |
| Alkyl Chain Length | Surface Tension Reduction | Longer chain can lead to greater surface tension reduction scirp.org |
| Counterion Type | Micelle Shape | Can influence the transition between spherical and cylindrical micelles aip.org |
Chemo-Enzymatic and Biocatalytic Pathways for this compound Synthesis
Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly specific and environmentally friendly alternative to traditional chemical synthesis. hilarispublisher.com These processes typically operate under mild conditions (moderate temperatures and near-neutral pH) and can lead to products with high purity, reducing the need for extensive purification steps. hilarispublisher.commdpi.com
Lipases are a class of enzymes frequently used in the synthesis of surfactants, particularly for esterification reactions. asianpubs.orgresearchgate.net For instance, Candida antarctica lipase (B570770) B (often immobilized as Novozym® 435) has been successfully used to catalyze the synthesis of sugar-based non-ionic surfactants and other ester-containing compounds. benthamdirect.comasianpubs.orgrsc.org The synthesis of a series of 1-O-acyl xylose esters was achieved via enzymatic esterification in a single step using this lipase. benthamdirect.com
Post-Synthetic Functionalization Strategies for this compound Systems
Post-synthetic functionalization refers to the chemical modification of a pre-formed surfactant molecule to introduce new properties or functionalities.
For ethoxylated alcohol systems, a primary strategy for post-synthetic functionalization is the derivatization of the terminal hydroxyl group. This is a versatile handle for introducing a wide range of chemical moieties.
Sulfation: The terminal hydroxyl group can be reacted with sulfating agents like sulfur trioxide or chlorosulfuric acid to produce alcohol ethoxysulfates. This converts the non-ionic surfactant into an anionic one, significantly altering its properties, particularly its water solubility and foaming characteristics.
Carboxylation: Reaction with reagents like 2-sulfobenzoic anhydride (B1165640) converts the terminal hydroxyl group into an oxycarbonylbenzene-2-sulfonic acid group. sigmaaldrich.com This derivatization is often used for analytical purposes to ensure uniform ionization in mass spectrometry. sigmaaldrich.com
Cationization: The hydroxyl group can be functionalized to introduce a permanent positive charge. For example, reaction with 2-fluoro-N-methylpyridinium p-toluenesulfonate attaches a cationic pyridinium (B92312) group, which is useful for analytical detection. acs.orgacs.orgnih.gov
For quaternary ammonium salt systems, post-synthetic functionalization is less about modifying the core structure and more about leveraging its existing reactivity or incorporating functional groups during the initial synthesis.
Ion Exchange: The counter-ion of a quaternary ammonium salt can be exchanged post-synthesis. For example, a chloride anion can be exchanged for a methyl sulfonate anion. rsc.org
Functional Group Incorporation during Synthesis: A key strategy is to use starting materials that already contain the desired functional groups. For instance, novel cationic surfactants with amide and ether functionalities have been synthesized by using functionalized precursors in the quaternization step. rsc.org Similarly, surfactants with ester functionalities have been created by reacting fatty acids with triethanolamine, followed by quaternization. iosrjournals.org This approach allows for the creation of a diverse library of functionalized this compound analogues.
| Functionalization Strategy | Target System | Resulting Modification |
| Sulfation | Ethoxylated Alcohols | Conversion of non-ionic to anionic surfactant with enhanced water solubility. |
| Derivatization with 2-sulfobenzoic anhydride | Ethoxylated Alcohols | Addition of a sulfonic acid group for improved analytical detection. sigmaaldrich.com |
| Derivatization with 2-fluoro-N-methylpyridinium | Ethoxylated Alcohols | Introduction of a permanent cationic charge for mass spectrometry analysis. acs.orgacs.orgnih.gov |
| Ion Exchange | Quaternary Ammonium Salts | Alteration of the counter-ion to modify physical properties. rsc.org |
| Synthesis with Functionalized Precursors | Quaternary Ammonium Salts | Incorporation of amide, ether, or ester groups to create task-specific surfactants. rsc.orgiosrjournals.org |
This table summarizes various post-synthetic and synthetic strategies to functionalize this compound analogues.
Fundamental Principles of Arosurf Interfacial and Supramolecular Behavior
Thermodynamics of Arosurf Adsorption at Liquid-Air and Liquid-Liquid Interfaces
The Critical Micelle Concentration (CMC) is a key parameter that characterizes the efficiency of a surfactant. It represents the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form organized structures called micelles. windows.net Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form micelles.
The determination of the CMC for this compound systems, as with other fatty alcohol ethoxylates, is typically accomplished by measuring a physical property of the solution that changes abruptly at the point of micellization. researchgate.net The most common method is surface tensiometry, where the surface tension of the solution is plotted against the logarithm of the surfactant concentration. The CMC is identified as the concentration at the point of intersection of the two linear portions of this plot. researchgate.net
The CMC of fatty alcohol ethoxylates is influenced by several structural and environmental factors:
Alkyl Chain Length: The CMC decreases as the length of the hydrophobic alkyl chain increases. researchgate.netresearcher.life This is because a larger hydrophobic group has a stronger driving force to be removed from the aqueous environment.
Temperature: The effect of temperature on the CMC of nonionic surfactants like this compound is complex. Generally, for ethoxylated alcohols, the CMC may decrease with increasing temperature due to the dehydration of the ethylene (B1197577) oxide chains, which reduces their hydrophilicity. researchgate.net
Branching: Branching in the hydrophobic chain, as is the case with the isostearyl group in this compound, tends to increase the CMC compared to its linear counterpart. windows.net Branched chains have a larger cross-sectional area and pack less efficiently into micelles.
This compound molecules are highly effective at reducing the surface tension of water. In an aqueous environment, the high cohesive energy between water molecules results in a high surface tension (approximately 72 mN/m at room temperature). windows.net When this compound is introduced, its amphiphilic molecules spontaneously migrate to the air-water interface. The hydrophobic isostearyl tails orient themselves away from the water and towards the air, while the hydrophilic polyoxyethylene heads remain hydrated in the water phase. venus-goa.com
This arrangement disrupts the strong hydrogen bonding network between water molecules at the surface, replacing the high-energy water-air interface with a lower-energy surfactant-air interface. This leads to a significant reduction in the surface tension of the water. venus-goa.comwindows.net Fatty alcohol ethoxylates can lower the surface tension to values below 30 mN/m. windows.net The effectiveness of surface tension reduction is a hallmark of surfactants and is directly related to their ability to pack efficiently at the interface.
The following interactive table provides illustrative data on the surface tension of solutions containing Cetostearyl Alcohol Ethoxylates (a mixture of C16 and C18 linear alcohol ethoxylates), which serve as a close proxy for the behavior expected from this compound (isostearyl alcohol ethoxylate).
| Product (Cetostearyl Alcohol Ethoxylate) | HLB | Surface Tension (mN/m at 0.1%) |
| CS-5 (5 Moles EO) | 9.4 | 40.0 |
| CS-20 (20 Moles EO) | 15.4 | 41.3 |
| CS-25 (25 Moles EO) | 16.2 | 46.2 |
| Data sourced from Shree Vallabh Chemical for Cetostearyl Alcohol Ethoxylates. shreechem.in This data is presented as representative of the behavior of fatty alcohol ethoxylates. |
The adsorption of this compound from a solution onto a solid substrate can be described by adsorption isotherms, which relate the amount of adsorbed surfactant to its equilibrium concentration in the solution at a constant temperature. mdpi.com For nonionic surfactants like this compound, the adsorption behavior depends heavily on the nature of the solid surface (e.g., hydrophilic or hydrophobic) and the surfactant's structure. researchgate.net
On hydrophobic surfaces, adsorption is primarily driven by the attraction between the hydrophobic tail of the surfactant and the surface. On hydrophilic surfaces, the interaction is more complex and may involve the hydrophilic head group.
Commonly used models for describing surfactant adsorption include:
Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. It often provides a reasonable fit for surfactant adsorption at low concentrations. mdpi.com
Freundlich Isotherm: This is an empirical model that describes multilayer adsorption on heterogeneous surfaces. The sorption process for alcohol ethoxylates on natural soils has been shown to follow a Freundlich isotherm. researchgate.net
The adsorption isotherms for alcohol ethoxylates on soils and sediments are crucial for understanding their environmental fate and transport. researchgate.netheraproject.com The sorption coefficient (Kd), which quantifies the partitioning of the surfactant between the solid and aqueous phases, is a key parameter derived from these isotherms. researchgate.netresearchgate.net For alcohol ethoxylates, Kd values have been shown to increase with the length of the alkyl chain, indicating stronger adsorption for more hydrophobic molecules. researchgate.net
Surface Tension Reduction Mechanisms by this compound Molecules
Kinetics of this compound Adsorption and Desorption at Interfaces
The kinetics of adsorption describe the rate at which this compound molecules arrive and adsorb at an interface. This process is not instantaneous and is governed by the transport of surfactant molecules from the bulk solution to the subsurface layer and their subsequent transfer into the interface.
The adsorption process is often modeled as a mixed diffusion-kinetic mechanism. researcher.life
Diffusion-Controlled Step: At the initial stage or at low bulk concentrations, the rate of adsorption is limited by the diffusion of surfactant monomers from the bulk solution to the interface.
Kinetic-Controlled Step (Activation Barrier): As the interface becomes more populated, an energy barrier to adsorption can arise due to repulsive interactions between the adsorbing molecules and those already at the interface. In this stage, the rate is controlled by the kinetics of attachment of the molecule to the interface.
The kinetics of adsorption for alcohol ethoxylates can be influenced by the degree of ethoxylation and the branching of the alkyl chain. For instance, branched surfactants may have different diffusion and adsorption kinetics compared to their linear counterparts. acs.org The study of dynamic surface tension, which measures how surface tension changes over very short timescales, provides insight into the adsorption kinetics. acs.org
Self-Assembly Phenomena and Supramolecular Architectures of this compound
Above the critical micelle concentration (CMC), this compound molecules undergo self-assembly in the bulk aqueous solution, forming thermodynamically stable aggregates known as micelles. This process is driven by the hydrophobic effect—the tendency of the nonpolar isostearyl tails to minimize their contact with water.
The most common initial structure formed by surfactants like this compound is the spherical micelle. In this arrangement, the hydrophobic tails are sequestered in the core of the sphere, away from the water, while the hydrophilic polyoxyethylene heads form a shell on the outer surface, maintaining contact with the aqueous environment. venus-goa.com
The morphology of these self-assembled structures is not static and can change with variations in surfactant concentration, temperature, and the presence of additives. As the concentration of this compound increases well above the CMC, transitions from spherical to other morphologies, such as cylindrical (rod-like) micelles or even more complex liquid crystalline phases like the lamellar phase, can occur. science.gov The formation of these anisotropic structures can significantly alter the rheological properties of the solution, often leading to an increase in viscosity. science.gov The interaction between fatty alcohols and surfactant molecules can influence the molecular packing and the resulting micelle morphology, potentially inducing transitions to lamellar structures. science.gov
Vesicle, Liposome, and Emulsion Formation Dynamics with this compound
The formation of complex structures such as vesicles, liposomes, and emulsions in aqueous systems is a hallmark of amphiphilic molecules like those in the this compound series. The specific molecular architecture of this compound compounds, particularly those based on distearyl dimethyl ammonium (B1175870) chloride (DSDMAC), dictates their self-assembly behavior. DSDMAC is a cationic surfactant characterized by a positively charged headgroup and two long, hydrophobic stearyl tails. cosmeticsandtoiletries.comwikipedia.org This dual-chain structure is a critical factor in the formation of bilayer aggregates rather than simple micelles, which are more typical for single-chain surfactants.
When dispersed in water at concentrations above its critical aggregation concentration, this compound molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and water. This leads to the formation of lamellar bilayers, where the hydrophobic tails are shielded within the core of the bilayer and the hydrophilic cationic headgroups are exposed to the aqueous phase. These bilayers can then close upon themselves to form spherical, hollow structures known as vesicles. cosmeticsandtoiletries.com These vesicles can be either multilamellar (MLVs), consisting of several concentric bilayers, or unilamellar, having just a single bilayer. The formation of vesicles from DSDMAC in aqueous solution is a well-documented phenomenon. cosmeticsandtoiletries.comnbi.dk
The process can occur spontaneously or be induced by supplying energy to the system, for example through heating or mechanical agitation. google.com For instance, when DSDMAC is heated above a certain temperature (its Krafft temperature), its solubility increases, and it can form liquid crystalline solutions that readily form vesicles upon cooling and dispersion. cosmeticsandtoiletries.comgoogle.com
In the context of emulsions, which are mixtures of immiscible liquids like oil and water, this compound acts as a potent stabilizing agent. google.comunilongindustry.com The amphiphilic this compound molecules adsorb at the oil-water interface, reducing the interfacial tension and creating a protective barrier around the dispersed droplets, thereby preventing them from coalescing. The double-chain structure of DSDMAC allows for the formation of robust interfacial films, which may include lamellar liquid crystalline phases, contributing to exceptional emulsion stability. cosmeticsandtoiletries.com This is particularly valuable in creating oil-in-water (o/w) emulsions where this compound, often in combination with fatty alcohols, can form lamellar gel networks that structure the continuous phase and stabilize the dispersed oil droplets. cosmeticsandtoiletries.com
| Structure | Formation Mechanism | Key this compound Characteristic | Influencing Factors |
|---|---|---|---|
| Vesicles | Self-assembly of surfactant molecules into closed bilayers in an aqueous phase. cosmeticsandtoiletries.com | Double hydrophobic tails and a cationic headgroup favor bilayer formation. | Concentration, Temperature (Krafft point), Presence of salts, Mechanical energy (sonication/homogenization). medkoo.com |
| Emulsions | Adsorption at the oil-water interface, reducing interfacial tension and forming a stabilizing film around droplets. cosmeticsandtoiletries.comunilongindustry.com | Amphiphilicity allows partitioning to the interface; dual chains create a robust stabilizing layer. | This compound concentration, Oil-to-water ratio, Presence of co-surfactants (e.g., fatty alcohols), Homogenization energy. google.com |
| Liposomes | While technically formed from phospholipids, cationic lipids like DSDMAC can form similar vesicle structures sometimes referred to as liposomes in a broader sense, especially for delivery applications. cymitquimica.com | Cationic and lipophilic nature makes it suitable for forming vesicle-type structures. cymitquimica.com | Lipid composition, pH, Ionic strength, Temperature. |
Liquid Crystalline Phases Induced by this compound in Concentrated Systems
At higher concentrations, the self-assembled structures of this compound in water transition from dispersed vesicles or micelles to more ordered arrangements known as lyotropic liquid crystalline (LC) phases. cosmeticsandtoiletries.com These phases are intermediate states of matter, possessing both the fluidity of a liquid and the long-range structural order of a crystal. The formation and type of LC phase are highly dependent on surfactant concentration, temperature, and the presence of other components like salts or oils.
For a double-chain cationic surfactant like this compound TA-100 (DSDMAC), the most common liquid crystalline structure formed is the lamellar phase (Lα). cosmeticsandtoiletries.com In this phase, extensive bilayers of this compound molecules are stacked in parallel sheets, separated by layers of the aqueous solvent. This lamellar structure is a direct consequence of the surfactant's molecular geometry; the two bulky hydrocarbon tails favor a flat, sheet-like aggregate. The strong tendency of DSDMAC to form these lamellar bilayers is a key aspect of its behavior in solution. cosmeticsandtoiletries.com
As the concentration of this compound increases further, or as temperature changes, other liquid crystalline mesophases can occur. While the lamellar phase is predominant for double-chain surfactants, other phases such as hexagonal or cubic phases can exist under specific conditions, though they are more common for single-chain surfactants. The existence of these ordered, yet fluid, structures imparts unique properties to the solution, such as birefringence (the ability to split a ray of light in two), which is a characteristic feature of liquid crystals. The formation of LC solutions by DSDMAC is noted to occur when heated in water to 48°C or higher. cosmeticsandtoiletries.com
| LC Phase Type | Structural Description | Formation Conditions with this compound (DSDMAC) | Resulting System Properties |
|---|---|---|---|
| Lamellar (Lα) | Parallel bilayers of surfactant separated by layers of water. cosmeticsandtoiletries.com | The primary LC phase formed by double-chain surfactants like DSDMAC in water, especially upon heating. cosmeticsandtoiletries.com | Can lead to high viscosity; forms the basis for vesicle formation and emulsion stabilization. cosmeticsandtoiletries.comnbi.dk |
| Hexagonal (H₁) | Cylindrical micelles packed in a hexagonal array. | Less common for double-chain surfactants but can be induced by changes in temperature or additives that alter molecular packing. | Typically results in a very viscous, gel-like consistency. |
| Cubic (V) | Complex, bicontinuous structures of interconnected bilayers or discrete micelles in a cubic lattice. | Can form at specific concentrations and temperatures, often between lamellar and hexagonal phase regions. | Often appears as a very stiff, clear, gel-like material. |
Rheological Properties of this compound Solutions and Dispersions
The supramolecular structures formed by this compound, such as vesicle dispersions and liquid crystalline phases, have a profound impact on the rheological properties of the system. Rheology, the study of the flow and deformation of matter, is critical for understanding the texture, stability, and performance of formulations containing this compound.
In addition to shear-thinning, this compound dispersions can exhibit significant elasticity and possess a yield stress. Elasticity refers to the ability of the material to store deformational energy, behaving like a solid, while a yield stress is the minimum stress required to initiate flow. These properties arise from the packed, interacting nature of the vesicles or the presence of a continuous liquid crystalline network. nbi.dk The system behaves like a gel at rest, but flows like a liquid once the yield stress is exceeded.
The specific rheological profile is highly dependent on several factors:
Concentration: As the concentration of this compound increases, the system becomes more crowded with vesicles or transitions into a more structured liquid crystalline phase, generally leading to a steep increase in viscosity and elasticity. mdpi.com
Temperature: Temperature can induce phase transitions in the surfactant bilayers (thermotropic transitions), which can cause abrupt changes in the rheological properties. aip.org
Additives: The presence of salts can screen the electrostatic repulsion between the cationic headgroups of this compound, affecting vesicle size, interaction, and packing, which in turn modifies the rheology. aip.orgmdpi.com
| Rheological Property | Description | Underlying Structural Basis (this compound Systems) |
|---|---|---|
| Shear-Thinning | Viscosity decreases with an increasing rate of shear. arxiv.orgaip.org | Alignment and/or deformation of vesicles or liquid crystalline domains under flow, reducing resistance. nbi.dk |
| High Zero-Shear Viscosity | High viscosity at very low or zero shear rates. | Entanglement and crowding of vesicles or the presence of a structured liquid crystalline network. researchgate.netmdpi.com |
| Viscoelasticity | Exhibits both viscous (liquid-like) and elastic (solid-like) properties. | The ability of the vesicle/LC network to store energy elastically under small deformations. |
| Yield Stress | A finite stress is required to initiate flow. nbi.dk | The strength of the internal network of interacting vesicles or LC domains that must be broken to allow flow. nbi.dk |
Mechanistic Investigations of Arosurf Interactions with Diverse Material Systems
Interactions of Arosurf with Inorganic Solid Surfaces
The interaction of surfactants like those found in this compound with inorganic solid surfaces is crucial in applications such as detergency, mineral processing, and surface modification. These interactions are primarily governed by adsorption mechanisms driven by various forces, including electrostatic interactions, hydrophobic association, hydrogen bonding, and van der Waals forces.
Adsorption Mechanisms on Metal Oxides, Silicates, and Nanoparticles
Surfactant adsorption onto inorganic solid surfaces, such as metal oxides, silicates, and nanoparticles, is a complex process influenced by the surface charge of the solid, the charge and structure of the surfactant molecule, solution pH, ionic strength, and temperature.
On metal oxides and silicates, which often carry surface charges dependent on the surrounding medium's pH, electrostatic interactions play a significant role, particularly for ionic surfactants. Cationic surfactants, such as the quaternary ammonium (B1175870) compounds found in some this compound products, can adsorb strongly onto negatively charged silicate (B1173343) surfaces through electrostatic attraction. acs.orgacs.orgresearchgate.netcambridge.orgosti.gov This adsorption can lead to charge neutralization and even charge reversal of the surface as more surfactant molecules adsorb, potentially forming hemi-micelles or admicelles at higher concentrations. uni-bayreuth.de Nonionic surfactants, like the ethoxylated fatty alcohols present in this compound MSF, typically adsorb through weaker forces such as hydrogen bonding between the ethylene (B1197577) oxide groups and surface hydroxyl groups, and hydrophobic interactions between the alkyl chains and any hydrophobic patches on the surface. uni-bayreuth.deacs.org
Nanoparticles, with their high surface area-to-volume ratio, offer numerous sites for surfactant adsorption. The mechanisms are similar to those on larger inorganic surfaces, but the curvature and size of nanoparticles can influence the packing and conformation of adsorbed surfactant molecules. Siloxane surfactants, also part of the this compound range, have been shown to adsorb onto carbon black nanoparticles, with the adsorption following a Langmuir isotherm at low concentrations, indicating monolayer formation. acs.orgacs.org At higher concentrations, a sharp increase in the adsorbed amount can be observed, suggesting the formation of more complex adsorbed structures. acs.orgacs.org Studies on magnetic silica (B1680970) nanoparticles highlight how surface modifications and the presence of metal oxides influence adsorption properties, which is relevant to the interaction of surfactants with such complex inorganic materials. researchgate.net
Surface Wettability Modification and Spreading Dynamics by this compound
A key function of surfactants is their ability to modify surface wettability, altering the contact angle of liquids on solid surfaces and influencing spreading dynamics. This compound MSF, for instance, is noted for its ability to reduce the surface tension of water, facilitating the formation of a monomolecular film that spreads over the water surface. onepetro.orgacs.org This reduction in surface tension and the resulting spreading are critical to its use as a mosquito control agent, where the film interferes with larval and pupal respiration. onepetro.orgacs.org
The modification of surface wettability by surfactants involves the adsorption of surfactant molecules at the solid-liquid, liquid-vapor, and solid-vapor interfaces. researchgate.netcambridge.orglboro.ac.uk Adsorption at the solid-vapor interface ahead of the spreading liquid can effectively hydrophilize a hydrophobic surface, promoting spreading. researchgate.netlboro.ac.uk The efficiency of wettability modification and spreading dynamics is influenced by surfactant concentration, the chemical structure of the surfactant (e.g., head group type and tail length), and the properties of the solid surface. cambridge.orgacs.orgresearchgate.netnih.govmdpi.comacs.org
While specific quantitative data on the contact angle modification and spreading dynamics induced by different this compound products on various solid surfaces are not provided in the search results, the known applications of this compound as wetting agents and surface tension reducers indicate their effectiveness in modifying surface wettability and influencing spreading behavior through the described mechanisms. nih.gov
Interactions of this compound with Organic Polymer Matrices and Composite Materials
This compound products, particularly those used as textile softeners or additives in material formulations, interact with organic polymer matrices and composite materials. These interactions can involve complex formation, modification of phase behavior, and enhancement of interfacial compatibility.
Polymer-Surfactant Complexation and Phase Behavior Studies
The interaction between polymers and surfactants in aqueous solutions can lead to the formation of polymer-surfactant complexes, influencing the solution's phase behavior. sci-hub.secore.ac.ukfrontiersin.orgacs.org The nature of these interactions depends heavily on the charges of the polymer and surfactant. Oppositely charged polymers and surfactants can exhibit strong electrostatic interactions, leading to associative phase separation and the formation of coacervates or precipitates. sci-hub.secore.ac.ukacs.orgnih.govgoogle.com For example, cationic surfactants can interact with anionic polymers, forming complexes. researchgate.netcore.ac.uk
Nonionic polymers can interact with surfactants through hydrophobic associations, particularly when the polymer has hydrophobic modifications or at surfactant concentrations above the critical micelle concentration. nih.govfrontiersin.org These interactions can alter the polymer's conformation and solubility and influence the phase behavior of polymer-surfactant mixtures, potentially leading to turbidity or phase separation. nih.gov
While the search results discuss general polymer-surfactant complexation and phase behavior uni-bayreuth.deresearchgate.netnih.govsci-hub.secore.ac.ukfrontiersin.orgacs.orgnih.govgoogle.com, specific studies detailing the complexation and phase behavior of this compound products with various polymer matrices are not provided. However, the use of this compound TA 100, a cationic quaternary ammonium compound, as a textile softener implies its interaction with textile fibers, which are often polymeric. wikipedia.org Such interactions likely involve adsorption onto the polymer surface and modification of surface properties, consistent with polymer-surfactant interactions.
Interfacial Compatibility Enhancement in Polymer Blends via this compound
Compatibilizers, which can include block or graft copolymers or reactive agents, are designed to reside at the interface and interact favorably with both phases, effectively bridging them. acs.orgresearchgate.netosti.govresearchgate.net This leads to finer dispersion of the blended phases and improved mechanical properties. acs.orgresearchgate.netresearchgate.net
While the search results highlight the importance of interfacial compatibility in polymer blends and the role of compatibilizers acs.orgresearchgate.netosti.govresearchgate.netchemicalbook.com, there is no specific information available in the provided text regarding the use or mechanisms of this compound products as interfacial compatibility enhancers in polymer blends. However, given that some this compound products are used as additives in various formulations shreechem.in, it is plausible that certain this compound variants could function as compatibilizers depending on their chemical structure and the specific polymer system.
Mechanisms of this compound in Emulsification and Demulsification Processes
Surfactants play a fundamental role in the formation and breaking of emulsions. This compound products are utilized in applications involving both emulsification and, more prominently based on the search results, demulsification, particularly in the oil and gas industry. shreechem.innih.gov
Emulsification involves the stabilization of droplets of one liquid within another immiscible liquid, often facilitated by surfactants that reduce interfacial tension and form a stable interfacial film around the dispersed droplets.
Demulsification, conversely, is the process of breaking emulsions to separate the immiscible liquid phases. This is a critical step in crude oil processing to remove water. researchgate.netnih.govnih.govresearchgate.netrimpro-india.com Demulsifiers, which are also surface-active agents, work by counteracting the effect of natural or added emulsifiers that stabilize the emulsion. shreechem.inresearchgate.netnih.govnih.govresearchgate.netrimpro-india.com
The mechanisms of demulsification by surfactants like those in this compound can involve several steps:
Adsorption and Displacement: The demulsifier molecules migrate to the oil-water interface and adsorb, displacing or neutralizing the effect of the emulsifying agents. onepetro.orgshreechem.innih.govrimpro-india.comqu.edu.qa
Interfacial Film Weakening: Adsorption of the demulsifier weakens the interfacial film surrounding the dispersed droplets, making them less stable. shreechem.inmdpi.comrimpro-india.commdpi.com This can involve reducing the interfacial tension and altering the viscoelastic properties of the film. shreechem.inmdpi.com
Coalescence: The weakened interfacial film allows dispersed droplets to collide and coalesce, forming larger droplets. shreechem.inresearchgate.netresearchgate.netnih.govrimpro-india.com This process is essential for the separation of the phases by gravity or other means. shreechem.inresearchgate.netnih.gov
Solids Wetting: In some emulsions, solid particles contribute to stability. Demulsifiers can also function by altering the wettability of these particles, encouraging them to move into one of the bulk phases rather than remaining at the interface. nih.govresearchgate.netmdpi.com
Different types of surfactants function as demulsifiers through these general mechanisms. Fatty alcohol ethoxylates, quaternary ammonium compounds, and siloxane-based surfactants, all found within the this compound range, are known to be effective demulsifiers. onepetro.orgnih.govresearchgate.netmdpi.comsci-hub.segoogle.comresearchgate.netresearchgate.netmdpi.comifpenergiesnouvelles.frrsc.orgscielo.br For instance, quaternary ammonium demulsifiers can neutralize negative charges at the oil-water interface, promoting coalescence. mdpi.com Siloxane copolymers have been shown to destabilize water-in-crude oil emulsions by adsorbing at the interface and disrupting the network of asphaltene aggregates that contribute to emulsion stability. researchgate.netsci-hub.segoogle.comresearchgate.netifpenergiesnouvelles.fr
Specific research findings on the demulsification performance of various this compound products highlight their effectiveness. For example, a silica-supported polyether polysiloxane quaternary ammonium salt demulsifier, related to the types of compounds in this compound, showed high efficiency in removing fine oil droplets from oil-in-water emulsions, attributed to its ability to displace emulsifiers, neutralize charges, and adsorb oil droplets. nih.govrsc.orgresearchgate.net
While detailed quantitative data on the demulsification efficiency of specific this compound formulations across different emulsion types and conditions is not comprehensively available in the provided results, the information confirms that this compound products function as demulsifiers through mechanisms involving interfacial adsorption, film weakening, and promotion of coalescence, consistent with the behavior of their constituent surfactant classes. onepetro.orgshreechem.innih.govresearchgate.netmdpi.comsci-hub.segoogle.comresearchgate.netnih.govresearchgate.netrimpro-india.commdpi.comifpenergiesnouvelles.frrsc.orgscielo.brresearchgate.netntnu.no
Here is a summary of some research findings related to the types of surfactants found in this compound and their interactions:
| Surfactant Type | Interaction Type with Inorganic Solids | Key Finding/Mechanism | Source(s) |
| Cationic (Quaternary Ammonium) | Adsorption on Silicates | Adsorb strongly onto negatively charged silicate surfaces via electrostatic attraction, influencing adsorption capacity. | acs.orgacs.orgresearchgate.netcambridge.orgosti.gov |
| Nonionic (Ethoxylated Fatty Alcohol) | Adsorption on Metal Oxides | Adsorb through hydrogen bonding and hydrophobic interactions; chemisorption can precede ethoxylation on composite metal oxide catalysts. | uni-bayreuth.deacs.orgfrontiersin.org |
| Siloxane Surfactant | Adsorption on Nanoparticles (Carbon Black) | Adsorption follows Langmuir isotherm at low concentrations (monolayer), with increased adsorption at higher concentrations (multilayer/aggregates). | acs.orgacs.org |
| Surfactant Type | Interaction Type in Polymer Systems | Key Finding/Mechanism | Source(s) |
| Cationic Surfactant | Polymer-Surfactant Complexation (with anionic polymers) | Strong electrostatic interactions leading to complex formation, potentially resulting in associative phase separation (coacervation or precipitation). | researchgate.netsci-hub.secore.ac.ukacs.orgnih.govgoogle.com |
| Nonionic Surfactant | Polymer-Surfactant Interaction (with nonionic polymers) | Hydrophobic associations influencing polymer conformation and solubility, affecting phase behavior. | nih.govfrontiersin.org |
| Surfactants (General) | Interfacial Compatibility Enhancement in Polymer Blends | Reduce interfacial tension and improve adhesion between immiscible polymer phases, leading to finer dispersion and enhanced mechanical properties. | acs.orgresearchgate.netosti.govresearchgate.netchemicalbook.com |
| Surfactant Type | Role in Emulsification/Demulsification | Key Finding/Mechanism | Source(s) |
| This compound MSF (Ethoxylated Fatty Alcohol) | Mosquito Control (Surface Film) | Reduces water surface tension, forming a film that interferes with insect respiration. | onepetro.orgacs.org |
| Cationic Demulsifiers (Quaternary Ammonium) | Demulsification | Adsorb at oil-water interface, neutralize negative charges, weaken interfacial film, and promote droplet coalescence. | nih.govmdpi.commdpi.comrsc.org |
| Siloxane Copolymer Demulsifiers | Demulsification (Water-in-Crude Oil) | Adsorb at oil-water interface, displace asphaltenes, disrupt stabilizing films, and induce coalescence. | researchgate.netsci-hub.segoogle.comresearchgate.netifpenergiesnouvelles.fr |
| Fatty Alcohol Ethoxylate Demulsifiers | Demulsification | Effective in separating water from crude oil emulsions, with efficiency influenced by temperature and structure. | researchgate.netscielo.brntnu.no |
| Silica-supported Quaternary Ammonium Demulsifier | Demulsification (Oil-in-Water) | Displaces emulsifier, neutralizes charges, and adsorbs oil droplets, improving separation efficiency. | nih.govrsc.orgresearchgate.net |
Foaming and Anti-Foaming Action of this compound in Multiphase Systems
Surfactants, by their nature, tend to accumulate at interfaces, such as the air-liquid interface in foaming systems. Their amphiphilic structure allows them to reduce surface tension and stabilize the thin liquid films (lamellae) that make up foam bubbles. The foaming or anti-foaming behavior of a surfactant is highly dependent on its chemical structure, concentration, and the characteristics of the system.
Certain this compound products are specifically designed for foam control. For instance, the this compound FC series includes defoamers based on various chemistries, such as proprietary mineral oil formulas, siloxane formulas, and organo-modified siloxanes epa.gov. Organo-modified siloxanes, a class of compounds found in some this compound defoamers, are known for their low surface tension and hydrophobicity tappi.orggoogle.comresearchgate.netassochem.in. These properties are crucial for defoaming action.
The mechanism of defoaming by these compounds typically involves several steps:
Entry: The defoamer droplet, being less soluble and having lower surface tension than the foaming medium, approaches the foam lamella. For effective defoaming, the defoamer must be able to enter the liquid film of the foam bubble assochem.inbasf.comywlchemical.com. This is often described in terms of a positive entry coefficient, which relates the surface tension of the foaming medium, the surface tension of the defoamer, and the interfacial tension between them ywlchemical.comnih.gov.
Spreading: Once entered, the defoamer droplet spreads rapidly across the surface of the foam lamella assochem.inbasf.comywlchemical.com. This spreading displaces the foam-stabilizing surfactants from the interface basf.com.
Destabilization and Rupture: The spreading defoamer creates localized areas of reduced surface tension and increased film thinning. This can lead to the formation of unstable bridges (often referred to as the "bridging-stretching" or "bridging-dehumidifying" mechanisms for siloxane defoamers) across the foam film, causing it to thin and eventually rupture ywlchemical.comsilicone-surfactant.com. The hydrophobic nature of components like hydrophobic silica particles, sometimes included in defoamer formulations, can also contribute by attracting surfactant molecules and reducing their concentration in the film ywlchemical.com.
This compound MSF, an ethoxylated fatty alcohol, demonstrates a different mechanism primarily related to surface tension reduction. It forms a monomolecular film on the water surface, significantly lowering the surface tension epa.govtamu.eduresearchgate.netnih.govgoogle.com. This reduction in surface tension is utilized for physical control of mosquito larvae and pupae, which rely on surface tension for suspension; the lowered tension prevents them from orienting properly at the surface, leading to suffocation epa.govtamu.eduresearchgate.netnih.govgoogle.com. While this is an application of surface activity rather than direct foam control in the industrial sense, it illustrates this compound's ability to modify interfacial properties.
The defoaming efficiency of this compound products, particularly the siloxane-based ones, is influenced by factors such as their insolubility in the foaming liquid, low surface tension, and ability to disperse quickly silicone-surfactant.com.
Solubilization Mechanisms of Immiscible Compounds within this compound Micelles
Micellar solubilization is a process where surfactants, above a certain concentration known as the Critical Micelle Concentration (CMC), aggregate to form micelles. These micelles possess a hydrophobic core and a hydrophilic exterior (or vice versa, depending on the surfactant type), capable of incorporating and solubilizing compounds that are otherwise insoluble or poorly soluble in the bulk solvent nih.govtaylorandfrancis.comjrespharm.comscielo.brresearchgate.netnih.govresearchgate.netpharmedicinejournal.com.
While specific details on the micellar solubilization capabilities of all this compound types are not extensively detailed in the provided search results, the chemical classes represented within the this compound brand are known to form micelles and exhibit solubilization properties.
Ethoxylated Fatty Alcohols (like this compound MSF): Nonionic surfactants, such as ethoxylated alcohols, form micelles with a hydrophobic core composed of the alkyl chains and a hydrophilic outer shell formed by the ethylene oxide chains nih.govfirp-ula.org. Nonionic surfactants generally have lower CMCs compared to ionic surfactants with similar hydrophobic tails, facilitating micelle formation firp-ula.org. Hydrophobic compounds can be solubilized within the hydrophobic core of these micelles nih.govtaylorandfrancis.comscielo.brnih.gov. The extent of solubilization is influenced by the structure of both the surfactant and the substance being solubilized, as well as external factors like temperature and the presence of electrolytes taylorandfrancis.comnih.gov. For nonionic surfactants, the CMC can decrease with increasing temperature taylorandfrancis.com.
Quaternary Ammonium Compounds (like this compound TA 100/101): Cationic surfactants form micelles with a hydrophobic core and a positively charged hydrophilic exterior jrespharm.comresearchgate.net. These micelles can solubilize hydrophobic compounds within their core researchgate.net. The solubilization capacity of ionic surfactants can be affected by the addition of electrolytes, which can decrease the CMC and potentially increase micellar volume taylorandfrancis.comnih.gov.
The location of the solubilized compound within the micelle depends on its polarity. Highly nonpolar molecules tend to reside in the micellar core, while less nonpolar or polar molecules may be located in the palisade layer (between the hydrophobic core and the hydrophilic shell) or at the micelle-water interface taylorandfrancis.comscielo.br. The ability of this compound compounds to form micelles and solubilize immiscible substances is fundamental to their function in various applications, such as potentially aiding in the dispersion or removal of oily substances in cleaning or processing.
Flocculation and Dispersion Mechanisms Mediated by this compound in Particulate Systems
This compound products, particularly the cationic types and those used in mineral processing, play significant roles in controlling the aggregation (flocculation) or separation (dispersion) of particles in liquid systems. These mechanisms are critical in applications like mineral flotation and potentially in formulations involving solid particles.
Quaternary Ammonium Compounds (like this compound TA 100/101): Cationic surfactants, such as dialkyldimethylammonium chlorides (the class of this compound TA 100/101), are effective in interacting with negatively charged surfaces, such as those of clay minerals like kaolinite (B1170537) and bentonite (B74815) colab.wsmdpi.com. The mechanisms involved include:
Charge Neutralization: The positively charged head groups of the cationic surfactant can adsorb onto negatively charged sites on the particle surface, reducing the electrostatic repulsion between particles and promoting aggregation colab.wsmdpi.comnih.govnih.gov.
Bridging: At higher concentrations, or if the surfactant has sufficiently long hydrophobic chains, the adsorbed surfactant molecules on one particle can interact hydrophobically or sterically with adsorbed molecules or bare patches on another particle, forming bridges that link the particles together and lead to flocculation colab.wsmdpi.com. The effectiveness of flocculation by quaternary ammonium salts can depend on factors like the length of the alkyl chain and the pH of the system colab.wsmdpi.com. For instance, dimethyl distearylammonium chloride (DAC), a quaternary ammonium salt, has shown selective flocculation performance for kaolin (B608303) and bentonite depending on dosage and pH, with charge neutralization being predominant for kaolin at lower dosages and bridging playing a key role for bentonite colab.ws.
Fatty Amines and Etheramines: These cationic or amphoteric surfactants are widely used as collectors in mineral flotation, particularly for separating silicate minerals from ores silicone-surfactant.commdpi.commin-eng.comgoogle.comufrgs.brgoogle.com. In froth flotation, the goal is to selectively make valuable minerals or gangue particles hydrophobic so they attach to air bubbles and report to the froth phase, while the hydrophilic particles remain in the pulp discoveryalert.com.aubyjus.commdpi.com.
Adsorption and Hydrophobization: Amine collectors adsorb onto the surface of targeted mineral particles, typically through electrostatic interactions with negatively charged sites or specific chemical interactions min-eng.comgoogle.com. This adsorption renders the particle surface hydrophobic discoveryalert.com.aubyjus.commdpi.com.
Bubble Attachment and Flocculation: The now hydrophobic particles have an affinity for the air-water interface of introduced air bubbles discoveryalert.com.aubyjus.commdpi.com. The collision and attachment of these particles to bubbles effectively flocculates the hydrophobic particles into a bubble-particle aggregate that rises to the surface as froth discoveryalert.com.aubyjus.commdpi.com. Etheramines are considered efficient collectors due to properties like higher solubility and collectivity mdpi.com. The mechanism of flotation is dependent on factors such as the electrical properties of the mineral, the collector's characteristics (charge and chain length), and the presence of other reagents min-eng.commdpi.com. Increasing the length of the hydrophobic part of the collector molecule can enhance flotation recovery mdpi.com.
Conversely, dispersion involves maintaining particles as a stable suspension, preventing aggregation. Surfactants can promote dispersion by adsorbing onto particle surfaces and providing electrostatic or steric repulsion that overcomes attractive forces between particles mdpi.com. While the provided information focuses more on the flocculation aspects related to this compound's applications in mineral processing and with charged particles, the ability of surfactants to adsorb onto surfaces is fundamental to both flocculation and dispersion mechanisms; the outcome depends on the specific surfactant structure, concentration, particle type, and system conditions.
Advanced Analytical and Spectroscopic Characterization Techniques for Arosurf Systems
Scattering Techniques for Arosurf Aggregate and Interfacial Structure Analysis
Scattering techniques are indispensable for analyzing the size, shape, and organization of surfactant aggregates like micelles and vesicles, as well as the structure of surfactant layers at interfaces.
Small-Angle X-ray Scattering (SAXS) for Micellar Dimensions and Shapes
| Aggregation Number (Nagg) | The average number of surfactant molecules per micelle. | Calculated from the micellar volume determined by fitting SAXS data. |
This table presents generalized parameters derived from SAXS experiments on surfactant systems.
Dynamic Light Scattering (DLS) for this compound Aggregate Size Distributions
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a primary technique for measuring the size distribution of sub-micron particles and aggregates in a suspension or solution. horiba.comanton-paar.com The method is based on the principle of Brownian motion; smaller particles move more rapidly in a liquid than larger ones. anton-paar.com DLS measures the time-dependent fluctuations in the intensity of scattered light that result from this motion. hamamatsu.com An autocorrelation function is generated from these fluctuations, and from this, the translational diffusion coefficient of the particles can be calculated. The hydrodynamic radius (Rh) of the aggregates is then determined using the Stokes-Einstein equation. hamamatsu.com DLS is particularly useful for determining the average size and polydispersity of this compound micelles or vesicles in a formulation. google.comgoogle.com
Table 5.1.2: Illustrative DLS Data for a Surfactant Dispersion
| Parameter | Value | Description |
|---|---|---|
| Z-Average Diameter | 120 nm | The intensity-weighted mean hydrodynamic diameter. |
| Polydispersity Index (PDI) | 0.15 | A measure of the width of the size distribution (values < 0.2 often indicate a monodisperse sample). |
| Peak 1 Mean Diameter | 115 nm | The mean diameter of the main particle size population. |
| Peak 1 Standard Deviation | 25 nm | The standard deviation associated with the main particle size peak. |
This table shows representative data that could be obtained from a DLS measurement of an this compound dispersion, illustrating the key outputs of the technique.
Neutron Reflectivity and X-ray Reflectivity for Interfacial this compound Layers
Neutron Reflectivity (NR) and X-ray Reflectivity (XRR) are high-resolution techniques for studying the structure of surfaces, thin films, and buried interfaces perpendicular to the surface. pan-training.euwarwick.ac.ukdiamond.ac.uk When applied to this compound systems, these methods provide detailed information about the surfactant layers adsorbed at interfaces, such as the air-water or solid-liquid interface. researchgate.netresearchgate.net The techniques involve directing a highly collimated beam of neutrons or X-rays at a very shallow angle to a flat surface and measuring the intensity of the reflected beam. warwick.ac.uknumberanalytics.com The resulting reflectivity profile can be analyzed to determine critical properties of the interfacial layer, including its thickness, density (or scattering length density for neutrons), and roughness. diamond.ac.uk This information is vital for understanding how this compound surfactants function to modify surface properties.
Table 5.1.3: Information Derived from Reflectivity Analysis of Interfacial Surfactant Layers
| Parameter | X-ray Reflectivity (XRR) | Neutron Reflectivity (NR) |
|---|---|---|
| Primary Probe | X-rays interacting with electron density. | Neutrons interacting with atomic nuclei. |
| Layer Thickness | Determined with sub-angstrom precision. | Determined with sub-angstrom precision. |
| Layer Density | Provides the electron density profile normal to the interface. | Provides the scattering length density (SLD) profile. |
| Interfacial Roughness | Quantifies the roughness between layers and at the surface. | Quantifies the roughness between layers and at the surface. |
| Contrast Variation | Limited contrast for hydrocarbons in water. | Excellent contrast for hydrogenated materials against deuterated solvents (H/D substitution), allowing specific parts of a molecule to be highlighted. |
This table compares the information obtainable from XRR and NR techniques for the study of interfacial layers.
Spectroscopic Probes for this compound Molecular Conformation and Environment
Spectroscopic techniques offer a window into the molecular world, providing detailed information on chemical structure, conformation, and the local environment of molecules within an assembly.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Molecular Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for obtaining detailed information about the structure, dynamics, and chemical environment of molecules in solution or the solid state. nih.govresearchgate.net For this compound systems, NMR can be used to confirm the chemical structure of the surfactant molecules and to study the process of micellization. Changes in the chemical shifts of ¹H or ¹³C nuclei in the surfactant's hydrophobic tail and hydrophilic headgroup can indicate the transfer of molecules from the aqueous phase into the hydrophobic core of a micelle. libretexts.org Furthermore, measurements of nuclear relaxation times (T1 and T2) and the Nuclear Overhauser Effect (NOE) provide insights into molecular dynamics, such as the mobility of different parts of the surfactant molecule within an aggregate and the proximity between different molecular segments. msu.edu
Table 5.2.1: Representative ¹H NMR Chemical Shift Changes Upon Micellization of a Cationic Surfactant
| Proton Group | Chemical Shift in Dilute Solution (ppm) | Chemical Shift in Micellar Solution (ppm) | Change (Δδ) | Interpretation |
|---|---|---|---|---|
| Terminal Methyl (-CH₃) | ~0.90 | ~0.85 | Downfield shift | Located deep within the hydrophobic micellar core. |
| Methylene Chain (-(CH₂)n-) | ~1.30 | ~1.25 | Downfield shift | Shielded environment inside the micelle. |
| Headgroup N⁺-CH₃ | ~3.10 | ~3.25 | Upfield shift | Change in local environment and hydration at the micelle surface. |
| Headgroup N⁺-CH₂- | ~3.30 | ~3.40 | Upfield shift | Change in conformation and interaction at the micelle-water interface. |
This table provides illustrative data on how chemical shifts of a representative cationic surfactant, similar to certain this compound products, might change upon aggregation, reflecting changes in the chemical environment.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and probe the conformational order of molecules. wikipedia.orgmdpi.com In the analysis of this compound systems, FTIR and Raman spectra provide a molecular "fingerprint" based on the vibrational modes of the chemical bonds present. plos.org For example, the stretching frequencies of C-H bonds in the alkyl tails are sensitive to the conformational order (trans/gauche ratio), allowing for the study of changes in chain packing during micellization or adsorption. ntno.org Similarly, shifts in the bands corresponding to the hydrophilic headgroup (e.g., C-O-C stretches in ethoxylates or C-N⁺ vibrations in quaternary ammonium (B1175870) compounds) can provide information about hydration and intermolecular interactions. FTIR is particularly useful for analyzing bulk samples, while Raman spectroscopy can be advantageous for studying aqueous solutions due to the weak Raman scattering of water. mdpi.com
Table 5.2.2: Characteristic Vibrational Frequencies for Functional Groups in this compound-Type Surfactants
| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Alkyl Chain (C-H) | FTIR / Raman | 2850 - 2960 | Symmetric & Asymmetric Stretching |
| Alkyl Chain (C-H) | FTIR / Raman | 1450 - 1470 | Bending (Scissoring) |
| Quaternary Ammonium (C-N⁺) | Raman | 750 - 950 | Symmetric & Asymmetric Stretching |
| Polyoxyethylene (C-O-C) | FTIR / Raman | 1080 - 1150 | Ether Stretching |
This table lists typical vibrational frequencies for key functional groups found in surfactants of the this compound family, which can be identified using FTIR and Raman spectroscopy.
Table of Mentioned Compounds
| Compound Name |
|---|
| Distearyl dimethyl ammonium chloride |
| Polyethoxylated isooctadecanol |
Microscopic Techniques for this compound System Visualization
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of providing three-dimensional topographical information at the nanoscale. It operates by scanning a sharp tip, attached to a flexible cantilever, across a sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a topographic map. This technique is particularly valuable for studying surfactant adsorption at solid-liquid interfaces.
In the context of systems involving this compound, research has proposed the use of AFM for the topographic characterization of mineral crystals grown in the presence of surfactants like this compound MG-140. rsc.org Such analysis can reveal how the surfactant modifies crystal growth and morphology. AFM provides direct visual evidence of how surfactants organize on a surface, allowing for the characterization of adsorbed aggregate structures, such as monolayers, bilayers, or hemicylinders. Studies on cationic surfactants similar to this compound have used AFM to provide direct evidence of the lateral organization of adsorbed surfactants, confirming that a threshold surface concentration is required to initiate the formation of surface aggregates, sometimes at bulk concentrations an order of magnitude below the CMC. researchgate.net Furthermore, AFM can be used to measure interfacial forces, such as the adhesion force between the tip and the surfactant-coated surface, providing insights into the surface's hydrophobicity and the stability of the adsorbed layer.
Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the morphology, size, and distribution of surfactant aggregates and associated materials at high resolution.
Scanning Electron Microscopy (SEM) directs a focused beam of electrons onto a sample's surface, generating various signals that reveal information about the surface topography and composition. In studies involving this compound PA780 as a surfactant for nanocellulose-polylactic acid (PLA) composites, SEM was used to study the morphology of the resulting fibers and the cross-cut surfaces of injection-molded samples. acs.orgcibtech.org These analyses can detect the presence of individual, well-dispersed fibers within the polymer matrix as well as larger fibril aggregates, providing crucial information on the effectiveness of the surfactant in promoting dispersion. acs.orgcibtech.org
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. The interaction of the electrons with the sample forms an image with significantly higher resolution than SEM. TEM is proposed for characterizing the morphology and crystal size distribution (CSD) of particles produced in the presence of surfactants like this compound MG-140. rsc.org For particles smaller than 1 µm, TEM is an essential tool for direct observation and characterization. pharmaexcipients.com Patents describing formulations that may include this compound-type cationic coemulsifiers also specify the use of TEM for determining the primary particle size of the dispersed phase. avantiresearch.com
Atomic Force Microscopy (AFM) for Surface Adsorption Topography and Interfacial Forces
Surface-Sensitive Techniques for this compound Adsorption Layer Dynamics
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a real-time, surface-sensitive technique that provides quantitative information about mass adsorption and the viscoelastic properties of thin films at solid-liquid interfaces. biolinscientific.com The technique uses a thin quartz crystal sensor that oscillates at a specific resonance frequency. When mass adsorbs onto the sensor surface, the resonance frequency decreases (Δf). Simultaneously, QCM-D measures the energy dissipation (ΔD), which relates to the softness or rigidity of the adsorbed layer. biolinscientific.combiolinscientific.com A soft, hydrated layer will result in a larger change in dissipation than a thin, rigid layer.
While direct QCM-D studies on this compound are not widely reported, the technique is extensively used to analyze the adsorption of analogous cationic surfactants (e.g., CTAB) onto surfaces like silica (B1680970) and gold. acs.orgnih.gov These studies provide a clear framework for how this compound systems could be characterized. QCM-D can monitor the dynamics of adsorption in real time, allowing for the determination of adsorption isotherms and kinetics. acs.orgnih.gov The combined measurement of Δf and ΔD allows researchers to distinguish between the mass of the surfactant itself and the mass of water that becomes coupled to the adsorbed layer. biolinscientific.com This capability is crucial for accurately determining the structure of the adsorbed film, such as the formation of a monolayer versus a more hydrated and viscoelastic bilayer structure. acs.orgnih.gov The technique is highly sensitive to pH, which critically determines the adsorption and desorption processes for cationic surfactants on negatively charged silica surfaces. journalssystem.com
| QCM-D Parameter | Information Provided | Interpretation in Cationic Surfactant Adsorption |
| Frequency Change (Δf) | Adsorbed Mass (Hydrated) | A decrease in frequency corresponds to an increase in mass on the sensor surface. It quantifies the total mass of the adsorbed surfactant plus any coupled solvent (water). biolinscientific.com |
| Dissipation Change (ΔD) | Viscoelastic Properties (Softness) | An increase in dissipation indicates the formation of a soft, flexible, or hydrated layer. A small change indicates a rigid, compact layer. biolinscientific.com |
| ΔD vs. Δf Plot | Structural Information | The slope of this plot can indicate conformational changes. A low slope suggests rigid adsorption (monolayer), while a high slope suggests a more dissipative, soft structure (bilayer, vesicles). |
Sum Frequency Generation (SFG) spectroscopy is a surface-specific, non-linear optical technique that provides vibrational spectra of molecules at an interface. SFG is inherently interface-specific because the signal is only generated in a medium that lacks inversion symmetry, a condition that is met at the boundary between two different materials (e.g., air/liquid or liquid/solid). This makes it an ideal tool for probing the orientation and structure of surfactant molecules adsorbed at an interface without interference from the bulk solution.
SFG has been utilized in research projects involving the this compound surfactant. In studies related to mineral flotation, where this compound MG-140 was used as a primary amine collector, SFG was employed to examine the air/salt solution interface. nih.gov The initial findings from these studies indicated that SFG could detect a difference in the structure-making or structure-breaking properties of various salts at the interface. nih.gov This information is critical for understanding the interfacial water structure, which is modulated by both the dissolved salts and the adsorbed surfactant molecules. By probing the vibrational modes of the surfactant's alkyl chains (e.g., C-H stretches) and the interfacial water molecules (O-H stretches), SFG can provide detailed information on the conformational order (e.g., gauche vs. all-trans) of the adsorbed this compound molecules and their influence on the surrounding interfacial environment.
Diverse Applications of Arosurf in Non Biological and Industrial Contexts
Arosurf in Enhanced Oil Recovery (EOR) Research and Development
Surfactants play a crucial role in enhanced oil recovery (EOR) by reducing interfacial tension between oil and water, and by altering the wettability of reservoir rock. researchgate.netutexas.edu This facilitates the mobilization of residual oil trapped in porous media. researchgate.net Research in EOR explores various chemical methods, including the use of surfactants, to improve the efficiency of oil extraction from both conventional and unconventional reservoirs. utexas.edumdpi.com
While specific research detailing "this compound" branded surfactants in EOR is not extensively available in the provided search results, the general principles of surfactant-based EOR are well-established. The effectiveness of a surfactant in EOR is determined by its ability to lower interfacial tension, its stability under harsh reservoir conditions of high temperature and salinity, and its adsorption characteristics onto the reservoir rock. researchgate.netd-nb.info The development of novel surfactants and formulations is an ongoing area of research to address the challenges posed by different reservoir types, including those with high temperatures and salinity, as well as shale and tight formations. mdpi.comd-nb.info
This compound in Detergency, Cleaning Science, and Surface Decontamination
Surfactants are fundamental components of detergents and cleaning products due to their ability to lower the surface tension of water, allowing it to wet surfaces more effectively and remove soils. erasm.orgcleaninginstitute.org They possess an amphiphilic structure, with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. erasm.org This structure enables them to surround and lift away oily and greasy dirt from surfaces, suspending it in water to be washed away. cleaninginstitute.org
This compound products are utilized in various cleaning and decontamination applications. For instance, this compound MSF, a monomolecular surface film, has been shown to be effective in controlling mosquito larvae and pupae by modifying the water surface, which interferes with their breathing and development. epa.gov This demonstrates a specialized application of surface science for pest control. In industrial and household cleaning, the principles of detergency rely on the surfactant's ability to emulsify and suspend soils. erasm.org The effectiveness of a cleaning formulation can be enhanced by the combination of different types of surfactants and other ingredients. nih.gov
This compound in Pigment and Particle Dispersion Technologies for Coatings and Inks
The stability and performance of coatings and inks are heavily dependent on the quality of the pigment and particle dispersion. aronuniversal.com Dispersants are crucial additives that prevent the aggregation and settling of solid particles in a liquid medium, ensuring uniform color and consistency. aronuniversal.com
This compound as a Modifier in Coating and Paint Formulation Science
This compound products also function as modifiers in paint and coating formulations, influencing a range of properties beyond pigment dispersion. knowde.com Rheology modifiers are a critical class of additives that control the flow and leveling characteristics of paints, preventing sagging and improving application properties. borchers.comevonik.com
Specific this compound products, such as this compound PA 852, are used as softeners in tissue and towel manufacturing, where they are applied to the wet web to impart a soft feel without significantly affecting tensile strength. knowde.com In the broader context of coatings, while not explicitly detailed for this compound, rheology modifiers are essential for achieving the desired viscosity and application behavior. borchers.combasf.com These additives can be based on various chemistries and are selected based on the specific requirements of the coating system. elementis.com
This compound in Mineral Flotation and Separation Processes
Froth flotation is a widely used method for separating valuable minerals from gangue based on differences in their surface properties. mtu.edu Collectors are a class of surfactants that selectively adsorb onto the surface of specific minerals, rendering them hydrophobic and allowing them to attach to air bubbles and be carried to the surface in a froth. mtu.edu
This compound reagents, specifically the this compound® MG series, are utilized as cationic collectors in the reverse flotation of various minerals. mining-surfactants.com They are particularly prominent in the beneficiation of iron ore, where they are used to separate silica (B1680970) from the valuable iron minerals. mining-surfactants.com These reagents are also employed in the flotation of phosphate (B84403) and potash ores. mining-surfactants.com The effectiveness of this compound collectors lies in their ability to selectively target specific minerals, leading to improved recovery and concentrate grade. mining-surfactants.commining-surfactants.com The use of specialized chemistries like this compound allows for the processing of more complex ores. mining-surfactants.com
Table 1: Applications of this compound MG Reagents in Mineral Flotation
| Mineral Application | Function of this compound MG | Benefit |
| Iron Ore | Cationic collector for reverse flotation of silica. mining-surfactants.com | Improves efficiency in hematite (B75146) and magnetite mines. mining-surfactants.com |
| Phosphate | Reagent for reverse flotation of silica. mining-surfactants.com | Better recovery of phosphate and removal of silica. mining-surfactants.com |
| Potash | Collector for the flotation of potash ores. mining-surfactants.com | Optimizes recovery, frothing, and concentrate grade. mining-surfactants.com |
This compound in Advanced Materials Synthesis and Processing
The synthesis of advanced materials often involves precise control over structure and morphology at the nanoscale. numberanalytics.com Surfactants can play a critical role in these processes, acting as templates or structure-directing agents. sigmaaldrich.com
Emulsion Polymerization and Polymer Nanoparticle Formation with this compound
This compound, as a brand of cationic surfactants, plays a role in emulsion polymerization, a process used to create a variety of commercially important polymers. In this process, a monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant like this compound. The polymerization then occurs in the latex particles that form, which are stabilized by the surfactant. The charge on the surfactant molecules helps to repel other particles, preventing coagulation.
While specific research detailing the use of this compound in the formation of polymer nanoparticles is not extensively documented in the public domain, the principles of nanoparticle synthesis suggest its potential utility. The formation of polymer nanoparticles can be achieved through methods like emulsion polymerization and self-organized precipitation. In these methods, surfactants are crucial for controlling particle size and stability. The amphiphilic nature of surfactants allows them to facilitate the formation of stable nanoparticles.
Cationic emulsifiers, a category that includes certain this compound products, are utilized in the synthesis of synthetic latices of both rubbery and glassy polymers through emulsion polymerization. The choice of surfactant is critical as it can influence the final properties of the polymer.
This compound in Agricultural Formulations as a Physical Adjuvant (focus on physical mechanisms)
In agricultural applications, this compound has been utilized as a physical adjuvant, notably in mosquitocidal formulations. The mechanism of action is primarily physical, rather than chemical, which is a key advantage in preventing the development of resistance in target pests.
This compound MSF, for example, is a formulation that, when applied to a mosquito habitat, rapidly spreads across the water's surface to form an ultra-thin, monomolecular film. This film alters the physical properties of the water surface, specifically the surface tension. This physical modification interferes with the normal life cycle of mosquitoes. Larvae and pupae, which rely on the surface tension of water to breathe, are unable to attach to the surface and consequently drown. The film can also entrap emerging adult mosquitoes and ovipositing females. Furthermore, with high-pressure spray application, it can wet and sink floating eggs and egg rafts, inhibiting their hatching. This multi-faceted physical action makes it an effective agent for mosquito control.
The use of adjuvants like this compound can enhance the efficacy of pesticides by improving their physical properties. By reducing the surface tension of spray mixtures, they can lead to better spreading and coverage on target surfaces.
This compound in Papermaking, Textile Processing, and Leather Industries
This compound compounds are utilized in several industrial processes, including papermaking, textile processing, and leather treatment, primarily as softeners, debonders, and antistatic agents.
Papermaking: In the pulp and paper industry, specific this compound products are employed as softeners and debonders in the production of tissue and fluff pulp. evonik.comevonik.com For instance, this compound PA 777 V is used to reduce tensile strength while maintaining absorbency in fluff pulp and to enhance bulk and softness in tissue and toweling, especially when using recycled fibers. knowde.com this compound PA 852, a blend of non-ionic and cationic softeners, is applied to the wet web to impart a soft feel to tissues and towels without significantly impacting tensile strength. google.com These additives can be introduced at various stages of the wet end of the papermaking process. evonik.com
Textile Processing: In the textile industry, this compound products function as fabric softeners and antistatic agents. knowde.comcovalo.com this compound TA 101, a distearyl dimethyl ammonium (B1175870) chloride, is a powdered quaternary ammonium salt used to formulate fabric softeners for both commercial and household use. sealandchem.comgoogle.comfibre2fashion.com It provides excellent softening and static control characteristics. google.com The use of antistatic agents is crucial in high-speed textile processing to prevent issues like static cling and dust attraction. evonik.com this compound compounds, being cationic surfactants, can adhere to fabric surfaces, reducing the buildup of static charges. covalo.com Some this compound products are also used as lubricants and to help homogenize and disperse fibers, particularly in the manufacturing of textile fiberglass. crodaindustrialspecialties.com
Leather Industry: In the leather industry, surfactants are essential for various stages of processing, from soaking and degreasing to tanning and finishing. aqeic.orgevonik.com While direct public information on the extensive use of the "this compound" brand in leather processing is limited, the chemical classes to which this compound belongs, such as cationic surfactants, are used as leather conditioners and in fatliquoring formulations to improve the softness and flexibility of the final leather product. knowde.comaqeic.org Specialty additives, including those with similar chemistries to this compound, are used to enhance the properties of leather, improving its look, feel, and durability. mining-surfactants.com
This compound in Dust Suppression and Soil Stabilization Methodologies
This compound surfactants are employed in formulations for dust control, particularly in the mining and oil and gas industries. evonik.commining-surfactants.com These surfactants are used as active ingredients in dust control agents. rstsolutions.com.au The mechanism involves applying the surfactant, often mixed with water, to bulk materials to increase the moisture level at which dust particles become extinct. icm.edu.pl This helps in preventing fine particles from becoming airborne.
In the mining industry, this compound products are part of a range of chemicals used for various processes, including flotation and dust control. mining-surfactants.com The choice of dust suppression agent is critical to ensure it does not negatively impact downstream processing of the minerals. icm.edu.pl
While the direct application of this compound in large-scale soil stabilization for civil engineering projects is not widely documented in the reviewed sources, the principles of using surfactants for dust control are related to managing soil particle behavior. Soil stabilization often involves altering the soil's physical properties to improve its engineering characteristics, such as strength and stability. ajbasweb.comnano-ntp.comjetir.org The use of chemical additives is a common method for soil stabilization. ajbasweb.comjetir.org
Table of this compound Product Applications:
| Product Name | Application Area | Function | Key Characteristics |
|---|---|---|---|
| This compound MSF | Agricultural Formulations | Physical Adjuvant (Mosquitocide) | Forms a monomolecular film on water, physical mode of action. |
| This compound PA 777 V | Papermaking | Softener, Debonder | Reduces tensile strength, maintains absorbency in fluff pulp. knowde.com |
| This compound PA 852 | Papermaking | Softener | Imparts soft hand feel to tissue and towels. google.com |
| This compound TA 101 | Textile Processing | Fabric Softener, Antistatic Agent | Powdered quaternary ammonium salt, good dispersibility. sealandchem.comgoogle.comfibre2fashion.com |
| This compound (general) | Dust Suppression | Dust Control Agent | Active ingredient in dust suppression formulations for mining. evonik.commining-surfactants.comrstsolutions.com.au |
Environmental Behavior, Fate, and Remediation Research Involving Arosurf
Biodegradation Pathways and Biotransformation Mechanisms of Arosurf in Diverse Environments
The biodegradation of this compound compounds is a key factor in determining their persistence in the environment. This compound SR 1975 is highlighted as readily biodegradable specialchem.comevonik.comevonik.comspecialchem.com. For dimethyldioctadecylammonium (B77308) chloride (DSDMAC), a component associated with this compound TA 100, biodegradation in river water has been observed with a half-life in the range of several weeks oecd.org. While primary degradation of DSDMAC with an adapted inoculum can occur within days, mineralization is a much slower process, showing only 31.7% mineralization after 240 days in some tests oecd.org. This suggests that while the initial structure may break down, complete conversion to inorganic substances is slow for this component. Alcohol ethoxylates, a group to which this compound MSF belongs, are generally characterized as having relatively weak biological activity and have been used in products for many years epa.gov.
Environmental Transport and Distribution of this compound in Aquatic, Soil, and Sediment Systems
The transport and distribution of this compound in the environment depend on its specific chemical composition and properties. For DSDMAC, volatilization from water surfaces is not expected to be a significant fate process based on its estimated Henry's Law constant nih.gov. This compound's estimated Bioconcentration Factor (BCF) of 71 suggests a moderate potential for bioconcentration in aquatic organisms nih.gov. DSDMAC's removal in wastewater treatment plants is primarily due to adsorption onto sludge oecd.org. In aquatic environments, surfactants can either be freely available in the water column or bound to solid particles, which can be suspended or settled in sediment erasm.org. The hydrophobicity of a chemical, indicated by its octanol/water partition coefficient, is a key parameter influencing its distribution across different environmental compartments erasm.org.
Methodological Advancements in Ecotoxicological Assessment of Surfactants (focus on methods, not specific this compound results)
Ecotoxicological assessment of surfactants involves various testing methodologies to determine their potential impact on different organisms and environmental compartments erasm.orgresearchgate.net. These studies aim to determine the intrinsic hazard properties of a chemical under standardized laboratory conditions erasm.org. The number and type of studies depend on the use pattern and environmental fate of the surfactants erasm.org.
Toxicity testing often utilizes several biological systems, including algae, fish, Daphnia magna, and luminous bacteria qucosa.descispace.com. The bioluminescence inhibition assay with luminous bacteria (Photobacterium phosphoreum) is a standard method adopted globally due to its short test time and high sensitivity qucosa.denih.gov. This method measures the inhibition of bacterial bioluminescence upon exposure to surfactants qucosa.denih.gov. The residual luminescence value is used to classify the toxicity level nih.gov.
Acute and chronic toxicity studies are differentiated based on the exposure duration relative to the organism's lifespan erasm.org. Acute studies are short-term, while chronic studies cover a significant portion of the life cycle, including critical phases like reproduction and embryonic development erasm.org.
While there is a trend towards using more in-vitro studies to reduce animal testing, maintaining the quality of information for a valid risk assessment is crucial erasm.org. The severity of ecotoxicological effects generally increases with the concentration of the chemical substance, following a dose-response relationship erasm.org.
Amphipods are also used as standard toxicity bioassays, particularly in contaminated sediment assessments marlin.ac.uk. Various amphipod genera are utilized for this purpose marlin.ac.uk.
Analytical control of test solutions in surfactant toxicity assessments can be performed using spectrometric methods scispace.com.
Interactive Data Table Example (based on general surfactant ecotoxicity data from search results, not specific to this compound unless explicitly stated and quantifiable):
| Surfactant Type | Test Organism | Endpoint Measured | Result (Example) | Citation |
| Cationic | Photobacterium phosphoreum | Bioluminescence Inhibition | EC50 = 10.68 mg/L | qucosa.de |
| Anionic | Photobacterium phosphoreum | Bioluminescence Inhibition | EC50 = 406.81 mg/L | qucosa.de |
| Nonionic | Photobacterium phosphoreum | Bioluminescence Inhibition | Slight Inhibition (10-35%) | qucosa.de |
| Cationic | Daphnia magna | Immobilisation/Reproduction Inhibition | LC50/EC50/NOEC/LOEC values determined | scispace.com |
| Cationic | Cyprinus carpio | Mortality, Behavior, Physiological modifications | LC50 values determined over 96 hours | scispace.com |
| Various | Amphipods | Toxicity in sediment | Used as bioassays | marlin.ac.uk |
Computational and Theoretical Modeling of Arosurf Systems
Molecular Dynamics (MD) Simulations of Arosurf Self-Assembly and Interfacial Adsorption
Molecular Dynamics (MD) simulations track the positions and velocities of atoms and molecules over time, providing a dynamic view of molecular processes. For surfactant systems like this compound, MD is particularly powerful for investigating self-assembly into aggregates (such as micelles) and their behavior at interfaces.
All-atom MD (AAMD) simulations, where every atom is explicitly represented, offer high-resolution insights into the initial stages of micelle formation. Studies on polyoxyethylene alkyl ethers (CmEOn), a class of nonionic surfactants representative of some this compound products, have used AAMD to explore the dynamics of self-aggregation in water. acs.org These simulations show that within nanoseconds, randomly distributed surfactant monomers aggregate, orienting their hydrophobic chains inward and their hydrophilic chains toward the water, forming multiple small, incomplete micelles. acs.org Over longer timescales (up to 400 ns), these smaller aggregates can fuse and grow, with the micelle radius steadily increasing. acs.org
MD simulations are also crucial for studying the adsorption of surfactants at various interfaces, such as liquid-liquid or solid-liquid interfaces. utdallas.eduresearchgate.netmdpi.comresearchgate.netresearchgate.net For instance, simulations of nonionic surfactants on hydrophobic surfaces like graphite (B72142) show that the morphology of the adsorbed layer depends on the surfactant's molecular structure. Surfactants with shorter alkyl chains tend to form a simple monolayer, while those with longer chains can form ordered hemicylindrical structures on the surface. utdallas.edu This level of detail is critical for applications like mineral flotation, where this compound etheramines are used as collectors. MD simulations can elucidate how these molecules adsorb onto mineral surfaces, influencing their hydrophobicity. researchgate.net
Table 1: Parameters from All-Atom Molecular Dynamics (AAMD) Simulations of Polyoxyethylene Alkyl Ether (CmEOn) Self-Assembly
| Parameter | Value / Description | Reference |
|---|---|---|
| System | CmEOn surfactants in water | acs.org |
| Simulation Time | ~400 ns | acs.org |
| Temperature Range | 300 K - 340 K | acs.org |
| Key Observation | Spontaneous self-assembly into multiple small micelles, followed by gradual growth and fusion. | acs.org |
Density Functional Theory (DFT) Calculations for this compound Molecular Interactions and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is highly effective for understanding chemical reactivity, bonding, and intermolecular forces with high accuracy. mdpi.com For the chemical classes relevant to this compound, DFT provides fundamental insights into their interactions with surfaces and other molecules.
In the context of mineral flotation, DFT calculations have been used to study the adsorption of etheramine collectors on mineral surfaces like quartz and hematite (B75146). researchgate.netresearchgate.netacs.orgnih.govicm.edu.pl These studies reveal the nature of the adsorption, showing that protonated etheramines can readily adsorb onto negatively charged quartz surfaces primarily through strong electrostatic attraction. researchgate.net DFT can calculate adsorption energies, identify the most stable adsorption configurations, and explain how the molecular structure of the collector influences its affinity for the mineral surface. For example, calculations have shown that it is difficult for amine collectors to form covalent bonds with silicon atoms on the quartz surface, highlighting the dominance of electrostatic interactions. researchgate.net
DFT is also employed to study interactions between different types of surfactant molecules in mixed systems. nih.gov By optimizing the geometry of single surfactant molecules and their mixtures in a solvent continuum model, DFT can elucidate the nature of intermolecular forces, such as hydrogen bonding and van der Waals forces, which govern the stability and properties of mixed micelles. mdpi.comnih.gov
Table 2: Key Findings from DFT Studies of Amine Collector Adsorption on Quartz
| Finding | Methodological Detail | Reference |
|---|---|---|
| Adsorption Mechanism | Protonated amine species adsorb via electrostatic attraction. | researchgate.net |
| Bonding Nature | Covalent bonding with surface silicon atoms is unfavorable. | researchgate.net |
| Structure-Reactivity | The electronic properties and structure of the amine headgroup dictate adsorption strength. | researchgate.netresearchgate.net |
Coarse-Grained (CG) Models for Large-Scale this compound Aggregate Behavior
While all-atom MD simulations provide great detail, they are computationally expensive and limited to relatively small systems and short timescales. Coarse-grained (CG) modeling addresses this by grouping several atoms into single "beads" or interaction sites. aip.orgacs.org This reduction in the degrees of freedom allows for the simulation of much larger systems over longer times, making it ideal for studying phenomena like micelle formation, phase behavior, and the interaction of surfactants with large structures like lipid bilayers. acs.orgresearchgate.netnih.govbg.ac.rs
The MARTINI force field is a widely used CG model that has been successfully parameterized for various molecules, including polyoxyethylene alkyl ether (CiEj) surfactants. acs.orgresearchgate.netnih.govacs.org These CG models have been validated by comparing simulation results with experimental data, showing they can accurately reproduce the phase behavior of water-surfactant mixtures. acs.orgresearchgate.netacs.org CG simulations can predict the formation of different aggregate structures (spherical micelles, cylindrical micelles, bilayers) depending on surfactant concentration and molecular geometry. aip.orgrsc.org For example, simulations of CTAB, a cationic surfactant, using the Martini model predict the formation of spherical micelles with an aggregation number of around 70 molecules, which is a slight underestimation compared to experimental values. rsc.org
These models are invaluable for screening new surfactant designs and understanding how changes in the hydrophobic tail length or the hydrophilic head group affect aggregation properties like the critical micelle concentration (CMC) and micelle size. acs.org
Monte Carlo Simulations of this compound Adsorption and Phase Equilibria
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of surfactant science, MC methods are particularly useful for studying phase equilibria and the self-assembly of complex structures. uib-csic.esnih.gov
Instead of solving equations of motion like in MD, MC simulations generate new molecular configurations through random moves (e.g., translation, rotation, or conformational changes). readthedocs.io The acceptance of these moves is determined by a probability function that depends on the change in the system's energy, allowing the simulation to explore the configuration space and find equilibrium states. uib-csic.es
Grand canonical Monte Carlo simulations have been used to study the self-assembly of model surfactant systems, successfully predicting the lyotropic phase transitions between isotropic and nematic phases. nih.gov Lattice-based MC models, where molecules are confined to a grid, have been employed to simulate the self-assembly of amphiphile-oil-water systems. These simulations can capture the formation of microstructures like micelles and lamellar arrays and estimate phase diagrams. uib-csic.es For hard particle systems, where molecules are treated as extended objects with no overlaps allowed, MC is the primary simulation method to study how particle shape alone can induce the formation of ordered phases. readthedocs.io
Predictive Models for this compound Interfacial Properties and Performance Characteristics
Predictive models, particularly Quantitative Structure-Property Relationship (QSPR) models, aim to establish a mathematical correlation between the molecular structure of a chemical and its physicochemical properties. mdpi.com These models are highly valuable for designing new surfactants and for predicting the performance of existing ones like this compound without the need for extensive experimentation. digitellinc.commdpi.comacs.org
For nonionic surfactants, such as the polyoxyethylene alkyl ethers representative of some this compound products, QSPR models have been developed to predict key properties like the cloud point. pku.edu.cnnih.govacs.orgresearchgate.net The cloud point is the temperature at which a nonionic surfactant solution becomes cloudy as it phase-separates, a critical parameter for many applications. These models use molecular descriptors—numerical values derived from the molecular structure—as inputs. Descriptors can include constitutional indices (e.g., number of oxygen atoms), topological indices, thermodynamic properties (e.g., heat of formation), and electronic properties (e.g., dipole moment). mdpi.com
For example, a five-parameter QSPR model for predicting the cloud point of nonionic surfactants was developed using descriptors like the octanol/water partition coefficient (logP), molecular area, and molecular mass, achieving a high correlation with experimental data. researchgate.net More recently, machine learning approaches, such as graph neural networks (GNNs), are being used to build more accurate and generalizable QSPR models for predicting a range of surfactant properties, including interfacial tension (IFT), critical micelle concentration (CMC), and the hydrophile-lipophile balance (HLB). digitellinc.commdpi.comnih.gov
Table 3: Example Descriptors Used in QSPR Models for Nonionic Surfactant Properties
| Property Predicted | Descriptors Used | Model Type | Reference |
|---|---|---|---|
| Cloud Point | Number of oxygen atoms, Kier & Hall index, Heat of formation, Total energy, Dipole moment | Multiple Linear Regression | mdpi.com |
| Cloud Point | Octanol/water partition coefficient, Molecular area, Relative molecular mass, Molecular dipole | Multiple Linear Regression | pku.edu.cnresearchgate.net |
| Cloud Point | Molecular size, Structure/isomerism of hydrocarbon moiety, Degree of oxyethylation | Support Vector Machine (SVM) | nih.gov |
| Interfacial Tension (IFT) | Temperature, Alkane molecular weight, Surfactant concentration, HLB, Phase inversion temperature | Gradient Boosted Regression Trees | nih.gov |
Emerging Research Frontiers and Future Directions for Arosurf Studies
Development of Smart and Stimuli-Responsive Arosurf Systems
The development of "smart" materials that can respond to external triggers is a burgeoning area of research, and this compound is no exception. These stimuli-responsive systems are being engineered to undergo chemical or physical changes in response to various environmental cues. numberanalytics.com This capability opens up a wide range of potential applications in advanced materials and controlled-release technologies. numberanalytics.com
Researchers are exploring how to modify this compound and related surfactant systems to react to triggers such as:
pH: Changes in acidity or alkalinity can trigger a response. mdpi.comaps.org
Temperature: These systems can be designed to react to specific temperature changes. mdpi.comnih.govnih.gov
Light: Light-responsive systems can be activated by specific wavelengths of light. mdpi.com
Magnetic and Electric Fields: These fields can also be used to induce a response in appropriately designed systems. numberanalytics.commdpi.com
The core principle behind these smart systems lies in their ability to alter their properties, such as transitioning from a hydrophilic (water-attracting) to a hydrophobic (water-repelling) state, or undergoing phase changes from solid to liquid. numberanalytics.com This dynamic behavior is crucial for applications like targeted drug delivery and the development of advanced biomaterials for tissue engineering. numberanalytics.com
For instance, in the context of drug delivery, a stimuli-responsive nanocarrier could be designed to release its payload only when it encounters the specific pH or temperature environment of a target tissue, enhancing efficacy and reducing side effects. nih.gov While much of this research is in early stages, the potential to create highly specific and controllable this compound-based systems is a significant driver of future innovation.
Research into Sustainable and Bio-Derived Alternatives to Conventional this compound Chemistries
In response to a growing global emphasis on sustainability, significant research efforts are underway to develop environmentally friendly alternatives to conventional surfactants. This includes a focus on bio-based and biodegradable options that reduce reliance on fossil fuels and minimize environmental impact. pennekamp-me.aelocusingredients.com
Key drivers for this research include:
Biodegradability: Products that are readily biodegradable, like some biosurfactants, are a key focus for sustainable solutions. evonik.comlactips.com
Consumer and Regulatory Demand: There is increasing pressure from both consumers and regulatory bodies for greener products. 2050-materials.com
One promising area of research is the development of biosurfactants, which are produced by microorganisms and are often 100% bio-based. locusingredients.com These materials are seen as a superior alternative to some "bio-based" surfactants that may still rely on traditional chemical reactions in their production. locusingredients.com
Evonik, a specialty chemicals company, is actively developing and promoting biosurfactants like this compound® SR 1975, a rhamnolipid, as a sustainable option for industries such as mining. evonik.com These biosurfactants are noted for their high performance, low toxicity, and ready biodegradability. evonik.com
The transition to these greener chemistries is not without its challenges, but the potential benefits are substantial. The development of high-performance, bio-derived surfactants is a critical step towards a more sustainable chemical industry.
Synergistic Effects of this compound in Mixed Surfactant and Polymer-Surfactant Systems
Research has shown that combining different types of surfactants, or surfactants with polymers, can lead to enhanced performance that exceeds the capabilities of the individual components alone. This phenomenon, known as synergy, is a key area of investigation for optimizing the functionality of this compound in various applications.
When surfactants with different chemical structures are mixed, they can form complex structures like mixed micelles and adsorbed layers at interfaces. scielo.org.mx These interactions can be particularly beneficial when combining non-ionic surfactants with ionic surfactants. scielo.org.mx
Key findings in this area include:
Enhanced Performance: The strategic blending of surfactants can lead to improved properties such as increased surface activity and reduced surface tension. scielo.org.mx
Tailored Properties: By carefully selecting the components of a mixed system, researchers can fine-tune the properties of the final product to meet the specific requirements of an application.
For example, studies have shown that in binary mixtures of a non-ionic surfactant with an ionic surfactant, the mixed system can exhibit a synergistic effect in reducing surface tension. scielo.org.mx This is particularly pronounced at higher molar fractions of the non-ionic component. scielo.org.mx
In the realm of polymer-surfactant systems, the interactions can lead to the formation of surfactant-polymer complexes. googleapis.com These complexes can have unique properties that are valuable in a range of applications, from personal care products to industrial processes.
Integration of this compound in Non-Clinical Nanotechnology Applications and Advanced Functional Materials
The unique properties of this compound and related surfactants make them valuable components in the development of advanced materials and nanotechnology applications outside of the clinical realm. noahchemicals.com Nanotechnology, which involves the manipulation of matter at the atomic and molecular scale, has opened up new frontiers in materials science, and surfactants play a crucial role in this field. nanografi.com
Key application areas include:
Nanocomposites: this compound has been used as a dispersion agent in the creation of nanocomposites, such as those combining nanocellulose with polymers like polylactide (PLA). researchgate.net In these applications, the surfactant helps to improve the dispersion of the nanofibers within the polymer matrix, leading to enhanced mechanical properties. researchgate.net
Advanced Coatings: Nanoparticles are being used to create coatings with enhanced properties, such as improved anti-corrosion capabilities. nanografi.com Surfactants are often essential for stabilizing these nanoparticle dispersions and ensuring a uniform coating.
Functional Materials: this compound and similar compounds are being investigated for their potential to create materials with novel optical, electronic, or thermal properties. csu.edu.cn For example, research into two-dimensional materials has shown that their properties can be tailored for applications in optoelectronics and all-optical devices. csu.edu.cn
The ability of surfactants to control interfacial properties is critical in these applications. By modifying the surface of nanoparticles or other materials, surfactants can prevent agglomeration, improve compatibility with other materials, and enable the creation of materials with precisely controlled structures and functionalities.
Advancements in In Situ and Operando Methodologies for this compound Characterization
To fully understand and optimize the performance of this compound in various applications, it is crucial to study its behavior under real-world conditions. This has led to the development of advanced characterization techniques known as in situ and operando methodologies. ugent.bewikipedia.org
In situ characterization involves monitoring a material within its operational environment, such as during a chemical reaction or physical process. ugent.be
Operando spectroscopy takes this a step further by simultaneously measuring the structural properties of a material and its functional performance, such as catalytic activity. wikipedia.org
These techniques provide a dynamic view of how this compound and other surfactants function, offering insights that cannot be obtained from traditional, static measurements.
Key methodologies include:
Spectroscopic Techniques: Techniques like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and X-ray absorption spectroscopy can be used to probe the chemical and structural changes in a material in real time. ugent.bewikipedia.org
X-ray Diffraction (XRD): This technique can be used to study the crystallographic changes in a material as it is subjected to different conditions. ugent.be
Microscopy and Imaging: Advanced imaging techniques can provide visual information about the structure and morphology of materials at the nanoscale. nih.gov
By combining these techniques, researchers can build a comprehensive picture of how this compound interacts with other materials and how it performs in a given application. This knowledge is invaluable for designing more effective surfactant systems and for optimizing the processes in which they are used. The use of modulation excitation spectroscopy, where a system is subjected to periodic perturbations, can further help to distinguish between active and spectator species in a reaction. escholarship.org
Cross-Disciplinary Research Opportunities for this compound in Novel Scientific Domains
The unique properties of this compound and other surfactants create opportunities for their application in a wide range of scientific fields, often through cross-disciplinary research. lstmed.ac.uk This type of research, which involves collaboration between experts from different disciplines, is essential for tackling complex challenges and for driving innovation. lstmed.ac.ukfrontiersin.org
Potential areas for cross-disciplinary research involving this compound include:
Environmental Science: The use of this compound in applications like mosquito control and environmental remediation opens up avenues for collaboration between chemists, biologists, and environmental scientists. noahchemicals.comepa.gov For example, research into the effects of this compound on mosquito larvae and its interactions with other control agents like Bacillus thuringiensis var. israelensis (Bti) has demonstrated the potential for integrated pest management strategies. who.int
Materials Science and Engineering: The development of advanced materials and nanocomposites often requires the expertise of both chemists and materials scientists. nanografi.comresearchgate.net The integration of this compound into new materials could lead to innovations in areas like lightweight composites, advanced coatings, and functional fabrics.
Public Health: Research into the application of this compound for vector control has direct implications for public health, requiring collaboration between entomologists, epidemiologists, and public health officials. gmu.edu
Successful cross-disciplinary research requires a willingness to work outside of traditional disciplinary boundaries, a commitment to developing a common language, and an appreciation for the different perspectives and methodologies that each field brings to the table. sussex.ac.uk By fostering these collaborations, the scientific community can unlock the full potential of this compound and other advanced chemical compounds to address some of the world's most pressing challenges.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question to investigate Arosurf's environmental or biochemical mechanisms?
- Methodological Answer : Begin with a systematic literature review to identify gaps in understanding this compound's interactions with biological systems. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example: "How does this compound MSF influence chlorophyll retention in aquatic vegetation compared to untreated controls?" Reference foundational studies, such as Hester et al. (1989), which evaluated phytotoxic effects on aquatic plants .
Q. What experimental designs are suitable for assessing this compound's acute toxicity in controlled laboratory settings?
- Methodological Answer : Use dose-response assays with standardized test organisms (e.g., Daphnia magna or algae). Include negative controls and triplicate samples to ensure reproducibility. Follow OECD Guidelines for Chemical Testing (e.g., Test No. 201, 202) for ecological toxicity assessments. Document variables such as exposure duration, pH, and temperature to minimize confounding factors .
Q. How should researchers design surveys to collect field data on this compound's ecological persistence?
- Methodological Answer : Stratify sampling sites based on this compound application history and environmental gradients (e.g., water flow, sediment composition). Use LC-MS/MS for residue quantification and GIS tools for spatial analysis. Ensure surveys align with longitudinal study designs to track temporal changes, as demonstrated in POPs/PAHs monitoring in lichens .
Advanced Research Questions
Q. What statistical frameworks are recommended to resolve contradictions in this compound toxicity data across studies?
- Methodological Answer : Apply meta-analysis to aggregate data from heterogeneous studies. Use random-effects models to account for variability in experimental conditions (e.g., species sensitivity, application methods). Sensitivity analysis can identify outliers, while subgroup analysis may reveal context-dependent effects (e.g., higher toxicity in stagnant vs. flowing water) .
Q. How can multi-omics approaches elucidate this compound's sublethal effects on non-target organisms?
- Methodological Answer : Combine transcriptomics, metabolomics, and proteomics to map molecular pathways affected by this compound. For example, RNA-seq can identify differentially expressed genes in fish gills post-exposure. Validate findings with targeted assays (e.g., enzyme activity tests for oxidative stress markers). Cross-reference results with databases like KEGG or GO for functional annotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
